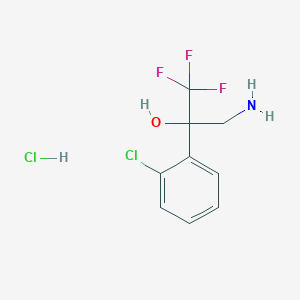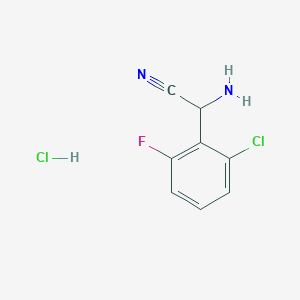
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Vue d'ensemble
Description
The compound is a derivative of chloroethylamine, which is a chlorine-containing organic fine chemical product . It is widely applied to industries such as medicines, pesticides, surfactants, dyes, and functional materials .
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloroethylamine hydrochloride, involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction .Molecular Structure Analysis
While the exact structure of “2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride” is not available, related compounds like 2-Chloro-N,N-diethylethylamine have a linear formula of (CH3)2NCH2CH2Cl · HCl .Chemical Reactions Analysis
The key step of synthetic strategies for similar compounds relies on well-established methods utilizing 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride as a building block for construction of piperazine moieties .Applications De Recherche Scientifique
Cell Culture and Transfection
In bioprocessing, it is used in cell culture and transfection processes. This involves the introduction of foreign nucleic acids into cells, which is a fundamental technique in molecular biology research.
Each of these applications leverages the unique chemical properties of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride , demonstrating its versatility and importance in scientific research .
Mécanisme D'action
Target of Action
The primary target of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is DNA . This compound is an alkylating agent, which means it can add an alkyl group to the guanine base of DNA, interfering with the DNA’s normal function .
Mode of Action
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride interacts with its target by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links between DNA strands, preventing the DNA from being separated for synthesis or transcription . This compound can also induce mispairing of the nucleotides, leading to mutations .
Biochemical Pathways
The compound affects the DNA replication and RNA transcription pathways . By forming cross-links in the DNA, it prevents the DNA strands from separating, which is a crucial step in both DNA replication and RNA transcription . This disruption can lead to cell cycle arrest or programmed cell death (apoptosis) .
Pharmacokinetics
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage , suggesting that they are absorbed and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular effect of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride’s action is the formation of cross-links in the DNA, which can lead to mutations . On a cellular level, this can result in cell cycle arrest or apoptosis . In terms of health effects, similar compounds have been used to treat various types of cancer, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Propriétés
IUPAC Name |
2-(2-chloroethyl)-1-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHIWOKOFJJVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



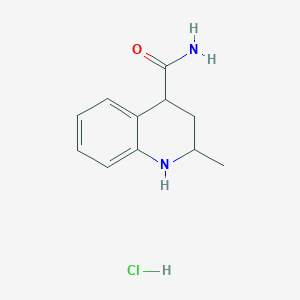
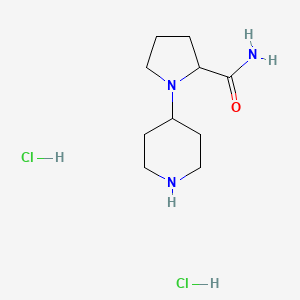

![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)
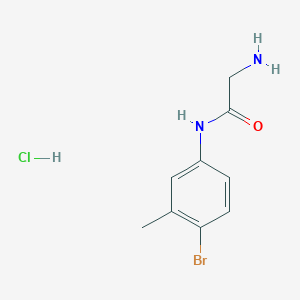
![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)
![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)


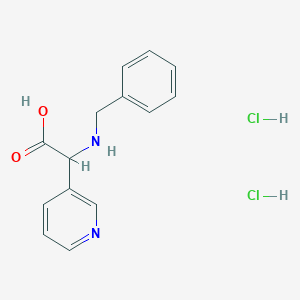

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)
